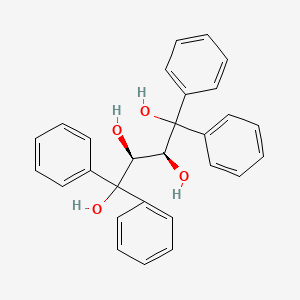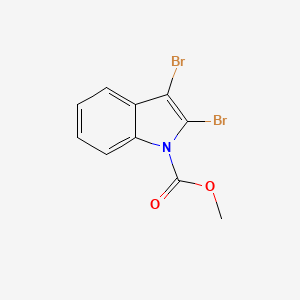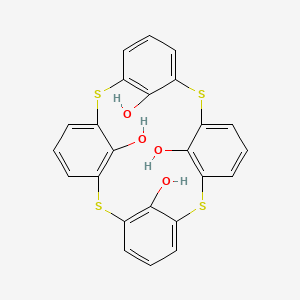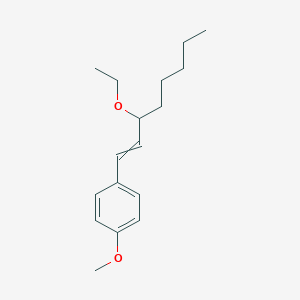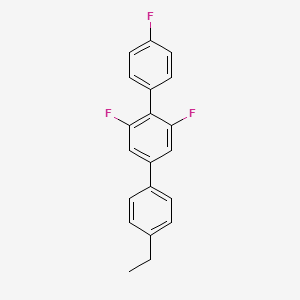![molecular formula C21H23ClN2O B14181098 3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole CAS No. 925218-06-0](/img/structure/B14181098.png)
3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a piperidine ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the chlorophenyl group is attached to the piperidine nitrogen. The final step involves the methylation of the piperidine nitrogen using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The piperidine ring and chlorophenyl group contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- **3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-pyrrole
- **3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-benzimidazole
Uniqueness
Compared to similar compounds, 3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole stands out due to its unique combination of an indole core, piperidine ring, and chlorophenyl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
925218-06-0 |
|---|---|
Molecular Formula |
C21H23ClN2O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
3-[[4-(2-chlorophenyl)-4-methoxypiperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H23ClN2O/c1-25-21(18-7-3-4-8-19(18)22)10-12-24(13-11-21)15-16-14-23-20-9-5-2-6-17(16)20/h2-9,14,23H,10-13,15H2,1H3 |
InChI Key |
JUCAVQRYHDREOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1)CC2=CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
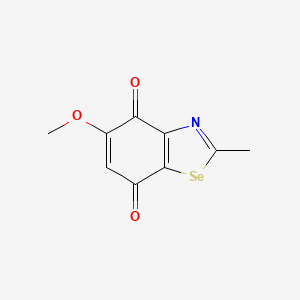
amino}benzonitrile](/img/structure/B14181021.png)
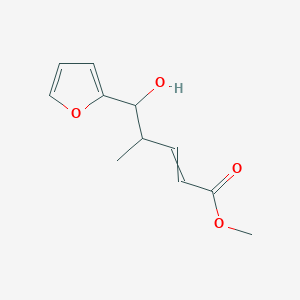
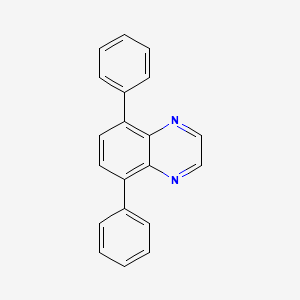
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
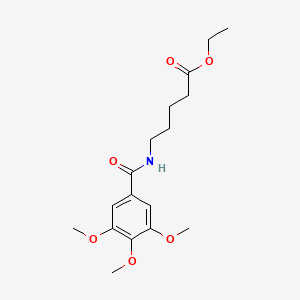
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
